molecular formula C27H33N3 B10880580 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

Cat. No.: B10880580
M. Wt: 399.6 g/mol
InChI Key: XXBYUKOZMOTUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is a carbazole-based compound featuring a 9-ethylcarbazole core with a piperazine-methyl substituent at the 3-position. Carbazole derivatives are widely studied for applications in organic electronics, photovoltaics, and pharmaceuticals due to their planar aromatic structure and tunable electronic properties . This compound’s unique bicycloheptenyl-piperazine substituent distinguishes it from simpler carbazole analogs, warranting detailed comparative analysis.

Properties

Molecular Formula

C27H33N3

Molecular Weight

399.6 g/mol

IUPAC Name

3-[[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]methyl]-9-ethylcarbazole

InChI

InChI=1S/C27H33N3/c1-2-30-26-6-4-3-5-24(26)25-17-21(8-10-27(25)30)18-28-11-13-29(14-12-28)19-23-16-20-7-9-22(23)15-20/h3-10,17,20,22-23H,2,11-16,18-19H2,1H3

InChI Key

XXBYUKOZMOTUIR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4CC5CC4C=C5)C6=CC=CC=C61

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole typically involves multiple steps, starting with the preparation of the carbazole core. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the bicycloheptene moiety via a series of coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Sodium hydride, dimethylformamide (DMF), various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on substituents at the 3- and 9-positions of the carbazole core:

Compound Name Substituent at 3-Position Substituent at 9-Position Key Structural Features Reference
3-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole Piperazine linked to bicyclo[2.2.1]heptenylmethyl Ethyl Bicycloheptenyl introduces rigidity; piperazine enhances solubility and basicity
9-Ethyl-3-{[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole Piperidine-piperazine hybrid with phenyl group Ethyl Bulkier aromatic substituent may reduce solubility but enhance π-π stacking
3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole Piperazine with dimethoxyphenylmethyl Ethyl Electron-rich methoxy groups alter electronic properties; increased polarity
9-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole (BHMCZ) None Bicycloheptenylmethyl Lacks piperazine; used in ethylene copolymers for material science applications
9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole Hydrazone group Ethyl Planar hydrazone substituent may enhance fluorescence or redox activity

Key Observations :

  • The bicycloheptenyl-piperazine group in the target compound provides a balance of rigidity and solubility, contrasting with bulkier aromatic (e.g., phenyl, dimethoxyphenyl) or non-polar (e.g., hydrazone) substituents in analogs .

Reactivity Differences :

  • The bicycloheptenyl group in the target compound may participate in Diels-Alder reactions, unlike phenyl or methoxy-substituted analogs .
  • Piperazine’s secondary amines offer sites for further functionalization (e.g., acetylation, quaternization), which is absent in BHMCZ or hydrazone derivatives .
Physical and Chemical Properties
Property Target Compound BHMCZ () 3-(Dimethoxyphenyl-piperazine) Analog () Hydrazone Analog ()
Molecular Weight (g/mol) ~542.68 (with oxalic acid salt, per ) 275.36 (monomer) ~550 (estimated) ~315 (estimated)
Solubility Moderate in polar aprotic solvents (DMF, DMSO) Low (hydrophobic core) High (due to methoxy groups) Low (planar hydrazone)
Thermal Stability High (rigid bicycloheptenyl group) Moderate Moderate Low (hydrazone decomposition)
Electronic Properties Electron-withdrawing piperazine enhances charge transport Neutral bicycloheptenyl Electron-donating methoxy groups Redox-active hydrazone moiety

Key Findings :

  • The target compound’s piperazine-bicycloheptenyl combination improves thermal stability and charge transport compared to BHMCZ or hydrazone derivatives .
  • Dimethoxyphenyl-substituted analogs exhibit higher polarity but reduced thermal stability .

Biological Activity

The compound 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is a derivative of carbazole, a well-known pharmacophore with diverse biological activities. This article explores the compound's biological activities, including its potential as an anticancer agent, neuroprotective effects, and antibacterial properties, supported by various studies and research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its biological activity. The key components include:

  • Carbazole moiety : Known for its pharmacological significance.
  • Bicyclo[2.2.1]heptane : Imparts unique structural properties that may enhance biological interactions.

Anticancer Activity

Research has shown that carbazole derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation.

  • Mechanism of Action : Many carbazole derivatives, including those similar to the compound , have been found to interact with DNA topoisomerases, leading to DNA damage and subsequent apoptosis in cancer cells. For example, a study highlighted that certain carbazole derivatives acted as topoisomerase I poisons, causing single-strand breaks in DNA .
CompoundIC50 (µM)TargetReference
3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazoleTBDCancer Cell LinesOngoing Research
3-cyano-9H-carbazole0.073BChE InhibitionGhobadian et al., 2018

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has been widely studied, particularly concerning neurodegenerative diseases such as Alzheimer's.

  • In vitro Studies : Compounds similar to the target compound have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. For instance, certain derivatives showed significant protective effects against H₂O₂-induced toxicity in PC12 cells .
CompoundProtective Concentration (µM)MechanismReference
3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole10Neuroprotection against oxidative stressOngoing Research
Compound 3 (Carbazole derivative)10Inhibition of Aβ aggregationGhobadian et al., 2018

Antibacterial Activity

Recent studies have also explored the antibacterial properties of carbazole derivatives.

  • Disk Diffusion Method : Compounds such as 3-cyano and 3-bromo derivatives have shown promising antibacterial activity against strains like Bacillus subtilis and Escherichia coli, indicating that structural modifications can enhance activity .
CompoundMinimum Inhibitory Concentration (µg/ml)Target BacteriaReference
3-cyano-9H-carbazole31.25 - 250Bacillus subtilisDabrovolskas et al., 2020
3-bromo derivativeTBDEscherichia coliDabrovolskas et al., 2020

Study on Anticancer Activity

A recent study synthesized a series of carbazole derivatives and evaluated their anticancer effects on various cancer cell lines. The results indicated that specific modifications to the carbazole structure significantly enhanced cytotoxicity and induced apoptosis through the mitochondrial pathway .

Neuroprotection in Animal Models

In vivo studies involving rodent models demonstrated that certain carbazole derivatives improved cognitive function and reduced amyloid plaque formation in Alzheimer's models, suggesting a therapeutic potential for treating neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.